Fmoc-3-fluoro-DL-valina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

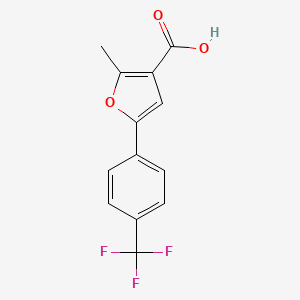

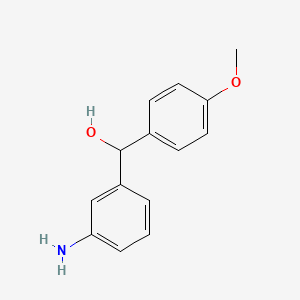

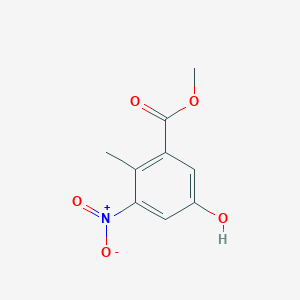

Fmoc-3-fluoro-DL-valine is a useful research compound. Its molecular formula is C20H20FNO4 and its molecular weight is 357.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Fmoc-3-fluoro-DL-valine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3-fluoro-DL-valine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos y Química en Fase Sólida

Fmoc-3-fluoro-DL-valina se emplea comúnmente en la síntesis de péptidos en fase sólida (SPPS). Su grupo protector Fmoc (9-fluorenilmetoxcarbonilo) permite el ensamblaje paso a paso de péptidos en un soporte sólido. Los investigadores utilizan esta técnica para crear péptidos personalizados para el desarrollo de fármacos, la ingeniería de proteínas y los estudios bioquímicos .

Estudios de Proteómica

En proteómica, this compound sirve como una herramienta valiosa para el etiquetado y seguimiento de proteínas. Al incorporar este aminoácido modificado en péptidos, los científicos pueden estudiar las interacciones proteína-proteína, las modificaciones postraduccionales y la localización de proteínas dentro de las células .

Andamios Bioorgánicos y Autoensamblaje

El autoensamblaje de aminoácidos modificados, incluidos los protegidos con Fmoc, conduce a estructuras únicas con diversas propiedades. This compound puede participar en transiciones morfológicas controladas mediante la variación del solvente. Estas estructuras sirven como andamios bioorgánicos para aplicaciones como la administración de fármacos, la ingeniería de tejidos y la nanotecnología .

Diseño de Materiales Funcionales

La facilidad de síntesis y la diversidad funcional de this compound la convierten en un bloque de construcción atractivo para el diseño de materiales funcionales. Los investigadores exploran su potencial en la creación de fibras, micelas y tubos para aplicaciones que van desde recubrimientos antimicrobianos hasta emulsionantes .

Separación Quiral y Síntesis Enantioselectiva

Los aminoácidos quirales juegan un papel crucial en la síntesis asimétrica. La naturaleza quiral de this compound la hace útil para reacciones enantioselectivas y resolución quiral. Los investigadores investigan sus aplicaciones en la síntesis de intermedios farmacéuticos y derivados de productos naturales .

Estabilización de las Estructuras de los Péptidos

La incorporación de this compound en péptidos puede mejorar su estabilidad y resistencia a la degradación proteolítica. Esta propiedad es valiosa para el diseño de terapéuticos basados en péptidos y el estudio de las vías de plegamiento de proteínas .

Mecanismo De Acción

Target of Action

Fmoc-3-fluoro-DL-valine is an Fmoc protected valine derivative . The primary target of this compound is the valine residues in proteins. Valine is one of the simplest amino acids, with an isopropyl group as the side chain . This smaller side chain confers a fairly high degree of flexibility when incorporated into a polypeptide chain .

Mode of Action

The compound interacts with its targets through proteomics studies and solid phase peptide synthesis techniques . The Fmoc group is typically removed with a base such as pyridine , which is an orthogonal de-protection strategy to the acid labile Boc group .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Fmoc-3-fluoro-DL-valine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is used to protect the amino group during peptide synthesis, allowing for the sequential addition of amino acids without unwanted side reactions . The compound interacts with various enzymes and proteins involved in peptide synthesis, such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and piperidine, which are used to introduce and remove the Fmoc group, respectively . The smaller side chain of valine, an isopropyl group, confers a high degree of flexibility when incorporated into a polypeptide chain .

Cellular Effects

Fmoc-3-fluoro-DL-valine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s incorporation into peptides can affect cell function by altering the structure and activity of the resulting proteins . For example, Fmoc-phenylalanine-valine hydrogels have been shown to support the 3D culture of various cell types, indicating that Fmoc-3-fluoro-DL-valine may play a role in cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, Fmoc-3-fluoro-DL-valine exerts its effects through specific binding interactions with biomolecules. The Fmoc group is introduced to the amino group of valine via a reaction with Fmoc-Cl, forming a stable adduct that protects the amino group during peptide synthesis . The removal of the Fmoc group by piperidine is a critical step in the synthesis process, allowing for the sequential addition of amino acids . This mechanism ensures the precise assembly of peptides with minimal side reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-3-fluoro-DL-valine can change over time due to its stability and degradation. The Fmoc group is typically stable under basic conditions but can be removed rapidly by piperidine, which is commonly used in solid-phase peptide synthesis . Long-term effects on cellular function have been observed in studies involving Fmoc-dipeptide hydrogels, where the degradation of the hydrogel matrix over time can influence cell behavior and viability .

Dosage Effects in Animal Models

The effects of Fmoc-3-fluoro-DL-valine in animal models can vary with different dosages. While specific studies on this compound are limited, general principles of peptide synthesis suggest that higher doses may lead to increased incorporation into peptides, potentially affecting protein function and cellular processes . Toxic or adverse effects at high doses have not been extensively studied, but it is essential to consider potential threshold effects when using this compound in research .

Metabolic Pathways

Fmoc-3-fluoro-DL-valine is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as fluorenylmethyloxycarbonyl chloride and piperidine, which facilitate the protection and deprotection of the amino group during synthesis . These interactions are crucial for the efficient assembly of peptides and the regulation of metabolic flux in proteomics research .

Transport and Distribution

Within cells and tissues, Fmoc-3-fluoro-DL-valine is transported and distributed through interactions with specific transporters and binding proteins. The Fmoc group enhances the compound’s solubility and stability, allowing for efficient incorporation into peptides during synthesis . The distribution of Fmoc-3-fluoro-DL-valine within cells can influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of Fmoc-3-fluoro-DL-valine is influenced by its chemical structure and interactions with cellular components. The Fmoc group and the fluorine atom may direct the compound to specific compartments or organelles, where it can participate in peptide synthesis and other biochemical processes . Post-translational modifications and targeting signals may also play a role in the localization and activity of Fmoc-3-fluoro-DL-valine within cells .

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoro-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO4/c1-20(2,21)17(18(23)24)22-19(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,11H2,1-2H3,(H,22,25)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIMQSXNKQSKCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)

![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)